molecular formula C16H15NO6 B14505334 Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate CAS No. 63555-06-6

Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate

Cat. No.: B14505334
CAS No.: 63555-06-6
M. Wt: 317.29 g/mol
InChI Key: SXBKQZBMJDCMGV-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate is an organic compound with the molecular formula C16H15NO6 It is a methyl ester derivative, characterized by the presence of nitrophenoxy groups attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate typically involves the esterification of 2-[4-(4-nitrophenoxy)phenoxy]propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used for reduction reactions.

    Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of carboxylic acids.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate
  • Methyl ®-(+)-2-(4-hydroxyphenoxy)propionate

Uniqueness

Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The specific arrangement of the phenoxy groups also contributes to its unique properties.

Properties

CAS No.

63555-06-6

Molecular Formula

C16H15NO6

Molecular Weight

317.29 g/mol

IUPAC Name

methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate

InChI

InChI=1S/C16H15NO6/c1-11(16(18)21-2)22-13-7-9-15(10-8-13)23-14-5-3-12(4-6-14)17(19)20/h3-11H,1-2H3

InChI Key

SXBKQZBMJDCMGV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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